molecular formula C15H14BrNO2 B5591738 N-(4-bromo-2-methylphenyl)-4-methoxybenzamide

N-(4-bromo-2-methylphenyl)-4-methoxybenzamide

Cat. No.: B5591738
M. Wt: 320.18 g/mol
InChI Key: DHZSXBBWHABMFO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to the benzene rings

Scientific Research Applications

Chemistry: N-(4-bromo-2-methylphenyl)-4-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the development of new biochemical assays or as a probe to study enzyme mechanisms.

Medicine: this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.

Safety and Hazards

As with any chemical compound, handling “N-(4-bromo-2-methylphenyl)-4-methoxybenzamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-4-methoxybenzamide typically involves the reaction of 4-bromo-2-methylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(4-bromo-2-methylphenyl)-4-methoxybenzamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde under appropriate conditions.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution: Formation of N-(4-azido-2-methylphenyl)-4-methoxybenzamide or N-(4-thiocyanato-2-methylphenyl)-4-methoxybenzamide.

    Oxidation: Formation of N-(4-bromo-2-carboxyphenyl)-4-methoxybenzamide.

    Reduction: Formation of N-(4-bromo-2-methylphenyl)-4-methoxybenzylamine.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may interfere with cellular pathways by modulating the function of key enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-bromo-2-methylphenyl)benzamide
  • N-(4-methoxyphenyl)-4-methoxybenzamide
  • N-(4-bromo-2-methylphenyl)-3-methylbenzamide

Comparison:

  • N-(4-bromo-2-methylphenyl)benzamide: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
  • N-(4-methoxyphenyl)-4-methoxybenzamide: Lacks the bromine atom, which may affect its ability to undergo certain substitution reactions.
  • N-(4-bromo-2-methylphenyl)-3-methylbenzamide: Has a methyl group instead of a methoxy group, which may influence its solubility and interaction with biological targets.

N-(4-bromo-2-methylphenyl)-4-methoxybenzamide stands out due to the presence of both bromine and methoxy groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-9-12(16)5-8-14(10)17-15(18)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZSXBBWHABMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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